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Compound of Interest

Compound Name: Ethyl sulphate

Cat. No.: B1228733

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of
sulfovinic acid, also known as ethyl sulfuric acid or ethyl hydrogen sulfate. This compound was
a key intermediate in 19th and early 20th-century organic synthesis, particularly in the
production of diethyl ether and ethanol. Understanding these historical methods provides
valuable context for the evolution of synthetic organic chemistry and the development of
industrial chemical processes.

Core Historical Synthetic Pathways

Historically, sulfovinic acid was primarily prepared through two main routes: the reaction of
ethanol with sulfuric acid and the absorption of ethylene in sulfuric acid. Variations of the
ethanol-based synthesis, including the use of fuming sulfuric acid (oleum) and the involvement
of metallic salts, were also developed to improve yield and purity.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various historical and early
20th-century sources on the preparation of sulfovinic acid and its salts. It is important to note
that 19th-century reports often lacked the precision of modern analytical methods, and yields
were not always reported.
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Experimental Protocols

The following are detailed experimental protocols for key historical methods of preparing

sulfovinic acid. These have been compiled and adapted from historical descriptions to provide
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a clearer, step-by-step guide.

Method 1: Preparation of Sodium Ethyl Sulfate from
Ethanol and Sulfuric Acid (circa 19th Century)

This method involves the initial formation of sulfovinic acid, followed by neutralization and
isolation as its sodium salt.

Experimental Protocol:

e Reaction: In a 250 mL round-bottomed flask equipped with a reflux condenser, place 40 mL
of rectified spirit (a high-purity ethanol).

e Slowly and carefully, add 16 mL of concentrated sulfuric acid to the ethanol. The mixture will
become hot.

» Heat the mixture to a gentle boil under reflux. The exact duration of boiling was often not
specified in historical texts, but would typically continue until the reaction was deemed
complete, likely for several hours.

o Neutralization and Isolation of Calcium Salt: After cooling, transfer the reaction mixture to a
larger beaker and add an excess of calcium carbonate in small portions with stirring.
Effervescence (release of carbon dioxide) will occur. Continue adding calcium carbonate until
the effervescence ceases, indicating that all excess sulfuric acid has been neutralized. The
sulfovinic acid is converted to the soluble calcium ethyl sulfate, while the excess sulfuric acid
is precipitated as insoluble calcium sulfate.

« Filter the mixture to remove the insoluble calcium sulfate and any unreacted calcium
carbonate. The filtrate contains the aqueous solution of calcium ethyl sulfate.

o Conversion to Sodium Salt: To the filtrate, add a sufficient amount of sodium carbonate
solution to precipitate all the calcium as calcium carbonate. The completion of this step is
indicated by the cessation of precipitation.

 Filter off the precipitated calcium carbonate. The resulting filtrate is a solution of sodium ethyl
sulfate.
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» Crystallization: Concentrate the solution of sodium ethyl sulfate on a water-bath. As the
volume is reduced, crystals of sodium ethyl sulfate will form upon cooling.

o Collect the crystals by filtration and dry them in a desiccator over calcium chloride. A typical
yield reported for this method is approximately 12 grams of sodium ethyl sulfate. A less pure
second crop of crystals can be obtained by further evaporating the filtrate.[1]

Method 2: Preparation of Anhydrous Ethyl Sulfuric Acid
(Leatherman, 1962)

This early 20th-century method focuses on producing an anhydrous form of sulfovinic acid,
which was important for the synthesis of diethyl sulfate.

Experimental Protocol:

+ Reaction: Place 97 grams of 95% ethyl alcohol into a reaction vessel that is cooled with cold

water.

o Slowly add 206 grams of 95% sulfuric acid to the alcohol with continuous cooling and
stirring.

o Dehydration: Lower the temperature of the reaction mixture to approximately 5°C.

e Add 42 grams of powdered anhydrous sodium sulfate to the mixture with rapid stirring to
keep the sodium sulfate in suspension. The temperature of the mixture will rise. In a
documented example, the temperature rose to 20°C over a period of fifteen minutes.

e Cool the mixture again to 25°C. A slight subsequent rise in temperature to 26°C, with no
further increase, indicates the completion of the reaction and hydration of the sodium sulfate.

 [solation: The hydrated sodium sulfate can then be separated from the anhydrous ethyl
sulfuric acid by filtration or decantation. The resulting product is a solution of essentially
anhydrous ethyl sulfuric acid.

Visualizations
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Logical Workflow for Historical Sulfovinic Acid
Preparation

The following diagram illustrates the general logical workflow for the historical preparation of
sulfovinic acid and its subsequent conversion to a sodium salt, as described in Method 1.

Click to download full resolution via product page

Caption: Workflow for the preparation of sodium ethyl sulfate.

Signaling Pathway of Sulfovinic Acid Formation and
Side Reactions

This diagram illustrates the core reaction for the formation of sulfovinic acid from ethanol and
sulfuric acid, as well as the key side reactions that occur at elevated temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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